Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound characterized by its intricate molecular structure. It has a molecular formula of C42H83NO5, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound features various functional groups that contribute to its unique properties and potential applications in scientific research and industry.
The compound is synthesized through various chemical processes, often involving multiple steps to achieve the desired molecular structure. It is primarily utilized in research contexts where its specific interactions and properties can be explored.
Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate can be classified as an organic lipid compound due to its long hydrocarbon chains and functional groups that suggest potential biological activity. It may also be categorized under synthetic lipids used in drug delivery systems or as biochemical probes.
The synthesis of heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate typically involves several key steps:
The synthesis often employs organic solvents, catalysts, and controlled temperatures to optimize yield and purity. In industrial applications, automated systems are utilized for scalability, ensuring consistent product quality through rigorous quality control measures.
The molecular structure of heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C42H83NO5 |
| Molecular Weight | 669.1 g/mol |
| IUPAC Name | Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate |
| InChI Key | HQTHQELBHMAMHP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind selectively, potentially modulating enzymatic activity or influencing cellular signaling pathways. This interaction can lead to significant biochemical effects, making it a candidate for further pharmacological studies.
Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate exhibits typical characteristics associated with lipid-like compounds:
The compound's chemical properties are defined by its functional groups:
Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate has potential applications in various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8